N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tetrahydroquinoline ring, and a diethoxybenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This disruption prevents the bacteria from maintaining their structural integrity, leading to cell death .
Biochemical Pathways
The inhibition of MurD and GlmU enzymes disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall . The downstream effects include the inability of the bacteria to maintain their structural integrity, leading to cell death .
Pharmacokinetics
It has been found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.
Result of Action
The result of the compound’s action is bactericidal activity against both Gram-positive and Gram-negative bacteria . Specifically, it has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in these bacteria following treatment with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates
Synthesis of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of Diethoxybenzamide Moiety: The final step involves the coupling of the benzenesulfonyl-tetrahydroquinoline intermediate with 3,4-diethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, pyridine as a base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: N-substituted derivatives
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide has been explored for various scientific research applications:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s structural features make it a promising lead for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide can be compared with other similar compounds, such as:
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Lacks the diethoxybenzamide moiety, which may affect its solubility and biological activity.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Contains an amino group instead of the diethoxybenzamide moiety, potentially altering its reactivity and target interactions.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group but differ in the attached moieties, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-3-32-24-15-12-20(18-25(24)33-4-2)26(29)27-21-13-14-23-19(17-21)9-8-16-28(23)34(30,31)22-10-6-5-7-11-22/h5-7,10-15,17-18H,3-4,8-9,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXCTSGCJNCTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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